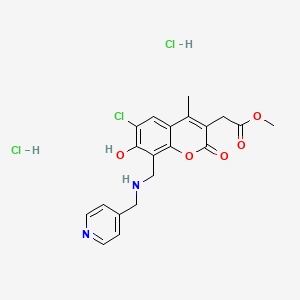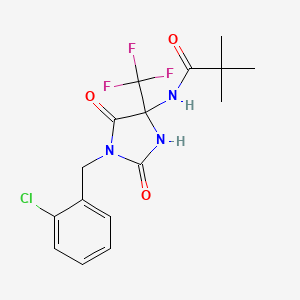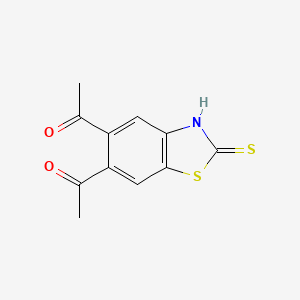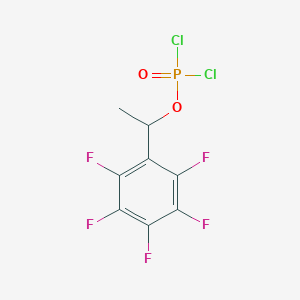
C20H21Cl3N2O5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the molecular formula C20H21Cl3N2O5 Amlodipine . It is a long-acting calcium channel blocker used primarily to treat high blood pressure and coronary artery disease. Amlodipine works by relaxing the blood vessels, allowing blood to flow more easily, which helps to lower blood pressure and reduce the risk of heart-related issues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Amlodipine can be synthesized through a multi-step process. One common method involves the reaction of ethyl chloroacetoacetate with N-benzylaminoethanol and sodium hydride in tetrahydrofuran to produce ethyl 4-(2-benzylaminoethoxy)acetoacetate . This intermediate is then cyclized and further reacted to form the final product .
Industrial Production Methods
In industrial settings, the production of Amlodipine involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time. The use of high-performance liquid chromatography (HPLC) is common to monitor the reaction progress and ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Amlodipine undergoes several types of chemical reactions, including:
Oxidation: Amlodipine can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in Amlodipine.
Substitution: Substitution reactions can occur at the aromatic ring or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are used.
Substitution: Reagents like and are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various pyrimidine metabolites and other derivatives that retain the core structure of Amlodipine .
Wissenschaftliche Forschungsanwendungen
Amlodipine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study calcium channel blockers and their interactions.
Biology: Investigated for its effects on cellular calcium channels and related pathways.
Medicine: Extensively used in clinical trials to evaluate its efficacy in treating hypertension and coronary artery disease.
Industry: Utilized in the formulation of pharmaceutical products aimed at cardiovascular health .
Wirkmechanismus
Amlodipine functions as a calcium channel blocker . It inhibits the movement of calcium ions into vascular smooth muscle cells and cardiac muscle cells. This inhibition prevents the contraction of these muscles, leading to vasodilation and reduced blood pressure. The molecular targets include dihydropyridine and nondihydropyridine binding sites on the calcium channels .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Nifedipine: Another calcium channel blocker with a similar mechanism of action but shorter duration.
Felodipine: Similar to Amlodipine but with different pharmacokinetic properties.
Lercanidipine: A newer calcium channel blocker with improved selectivity for vascular smooth muscle.
Uniqueness
Amlodipine is unique due to its long duration of action and high bioavailability . It is also less likely to cause reflex tachycardia compared to other calcium channel blockers, making it a preferred choice for long-term management of hypertension .
Eigenschaften
Molekularformel |
C20H21Cl3N2O5 |
|---|---|
Molekulargewicht |
475.7 g/mol |
IUPAC-Name |
methyl 2-[6-chloro-7-hydroxy-4-methyl-2-oxo-8-[(pyridin-4-ylmethylamino)methyl]chromen-3-yl]acetate;dihydrochloride |
InChI |
InChI=1S/C20H19ClN2O5.2ClH/c1-11-13-7-16(21)18(25)15(10-23-9-12-3-5-22-6-4-12)19(13)28-20(26)14(11)8-17(24)27-2;;/h3-7,23,25H,8-10H2,1-2H3;2*1H |
InChI-Schlüssel |
AXXJTGVVWJIDAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CNCC3=CC=NC=C3)CC(=O)OC.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-(Hydroxymethyl)-1-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B12634274.png)
![(2-Fluoropyridin-3-yl)[4-(4-methylphenyl)piperazin-1-yl]methanone](/img/structure/B12634287.png)

![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)


![1,3-Benzenediol, 4-[2-propyl-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12634324.png)
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12634337.png)


![4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B12634356.png)
![2-(Benzylamino)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B12634357.png)
